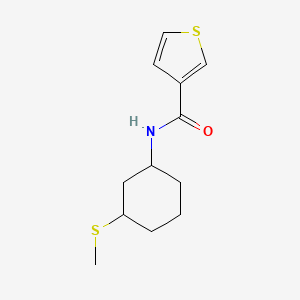
N-(3-methylsulfanylcyclohexyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylsulfanylcyclohexyl)thiophene-3-carboxamide, also known as Methiopropamine (MPA), is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in 1942, and it has been used in various scientific research studies due to its unique properties.
Mecanismo De Acción
MPA acts as a dopamine and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain by preventing their reuptake. This leads to increased stimulation of the central nervous system and can result in feelings of euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects:
MPA has been shown to have a range of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature, and it can also cause vasoconstriction. It has been shown to have a similar effect on the brain as other amphetamines, leading to increased dopamine and norepinephrine levels, which can result in increased motivation, improved cognitive function, and feelings of euphoria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPA in lab experiments is its ability to increase dopamine and norepinephrine levels in the brain, which can be useful in studying the effects of amphetamines on the brain. However, one limitation is that MPA has a short half-life, which means that its effects are relatively short-lived compared to other amphetamines.
Direcciones Futuras
There are several future directions for research on MPA. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Another area of interest is its potential as a forensic tool, as it has been shown to be detectable in urine and blood samples. Additionally, further research is needed to fully understand the long-term effects of MPA use and its potential for abuse.
Métodos De Síntesis
The synthesis method of MPA involves the reaction of 3-thiophenecarboxylic acid with thionyl chloride to form 3-thiophenyl chloride. This compound is then reacted with 3-methylcyclohexanone to form 3-methylsulfanylcyclohexyl-3-thiophenyl ketone. Finally, this compound is reduced using lithium aluminum hydride to form MPA.
Aplicaciones Científicas De Investigación
MPA has been used in various scientific research studies, including neuropharmacology, toxicology, and forensic science. It has been shown to have a stimulant effect on the central nervous system and can increase dopamine and norepinephrine levels in the brain. This makes it useful for studying the effects of amphetamines on the brain and for developing treatments for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
IUPAC Name |
N-(3-methylsulfanylcyclohexyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS2/c1-15-11-4-2-3-10(7-11)13-12(14)9-5-6-16-8-9/h5-6,8,10-11H,2-4,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSACKLPHMMKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC(C1)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfanylcyclohexyl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

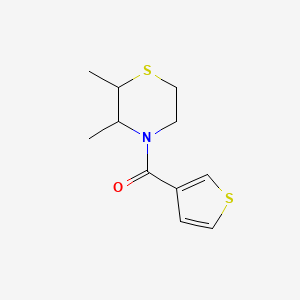
![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)
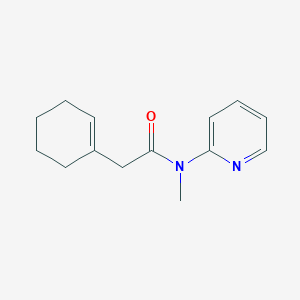
![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)




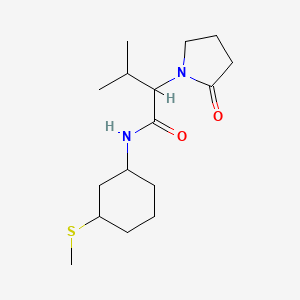
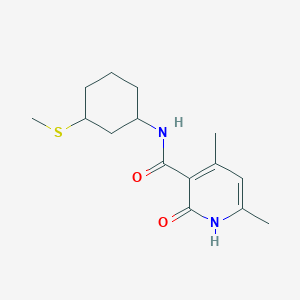
![1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one](/img/structure/B7594139.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)